

Spectroscopic and Analytical Profile of Cabergoline N-Oxide: A Technical Guide

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Compound of Interest

Compound Name: Cabergoline N-Oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cabergoline N-Oxide**, a primary oxidation product of the dopamine agonist Cabergoline. The information presented herein is essential for researchers involved in the development, stability testing, and quality control of Cabergoline-based pharmaceutical products. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of **Cabergoline N-Oxide**, along with the experimental protocols for its synthesis and analysis.

Introduction

Cabergoline N-Oxide is a mono-oxygenated derivative of Cabergoline, formed through the oxidation of the N-allyl nitrogen.^{[1][2]} As a significant impurity, its identification and characterization are crucial for ensuring the safety and efficacy of Cabergoline drug products. This guide summarizes the key analytical data and methodologies for the unambiguous identification of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for **Cabergoline N-Oxide**, which have been compiled from peer-reviewed scientific literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of **Cabergoline N-Oxide** as $C_{26}H_{37}N_5O_3$, with a corresponding molecular weight of 467.61 g/mol .[3] The mass spectrometric analysis is a cornerstone in the identification of this impurity.

Parameter	Value	Technique
Molecular Formula	$C_{26}H_{37}N_5O_3$	High-Resolution MS
Molecular Weight	467.61 g/mol	High-Resolution MS
Ionization Mode	Positive Ion Electrospray (ESI+)	LC-MS/MS

Table 1: Mass Spectrometry Data for **Cabergoline N-Oxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR analyses have been instrumental in elucidating the precise structure of **Cabergoline N-Oxide**, confirming that the oxidation occurs at the N-allyl nitrogen. While specific chemical shift values are proprietary to the primary research, the key findings from NMR studies are summarized below.

Technique	Key Findings
1D 1H NMR	Confirms the presence of all protons in the Cabergoline backbone with shifts indicative of the N-oxide formation.
2D NMR (COSY, HMQC, HMBC)	Establishes the connectivity between protons and carbons, confirming the site of oxidation at the N-allyl nitrogen.

Table 2: Summary of NMR Spectroscopy Findings for **Cabergoline N-Oxide**.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in **Cabergoline N-Oxide**. The spectrum is expected to show characteristic absorption bands for the various

functional groups within the molecule.

Functional Group	Expected Absorption Range (cm ⁻¹)
N-H Stretch (Amide)	3500 - 3150
C-H Stretch (Aromatic & Aliphatic)	3100 - 2850
C=O Stretch (Urea & Amide)	1700 - 1630
C=C Stretch (Aromatic)	1600 - 1450
N-O Stretch	~970 - 928

Table 3: Expected Infrared Absorption Bands for **Cabergoline N-Oxide**.

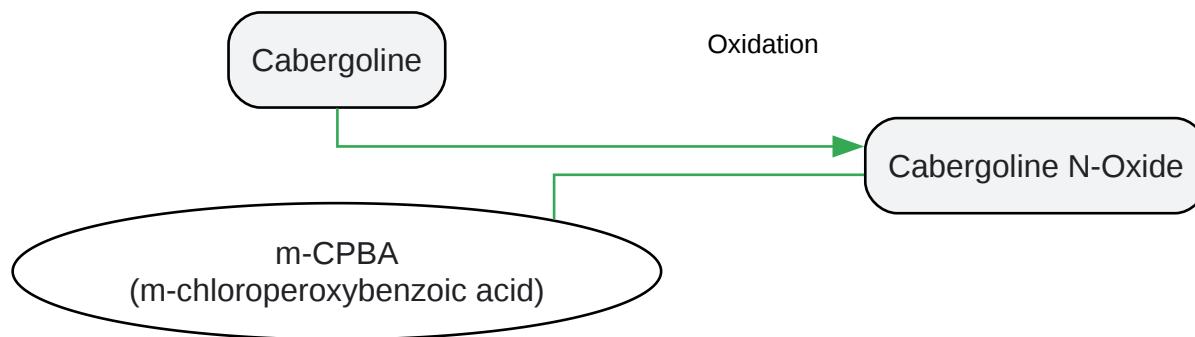
Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of **Cabergoline N-Oxide**.

Synthesis of Cabergoline N-Oxide

Cabergoline N-Oxide can be synthesized from Cabergoline through oxidation.[1][2]

Reaction:



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Synthesis of Cabergoline N-Oxide.

Procedure:

- Dissolve Cabergoline in a suitable organic solvent (e.g., dichloromethane).
- Add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to the solution.[1][2]
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable technique like HPLC.
- Upon completion, the reaction mixture is worked up to remove excess oxidizing agent and byproducts.
- The crude product is then purified using column chromatography to isolate **Cabergoline N-Oxide**.[1][2]

Analytical Methods

HPLC is a primary technique for the separation and quantification of Cabergoline and its impurities, including **Cabergoline N-Oxide**.

Parameter	Condition
Column	Reversed-phase C18
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][5]
Flow Rate	Typically 1.0 - 1.5 mL/min.[6]
Detection	UV at 280 nm.[6]

Table 4: Typical HPLC Conditions for Cabergoline Analysis.

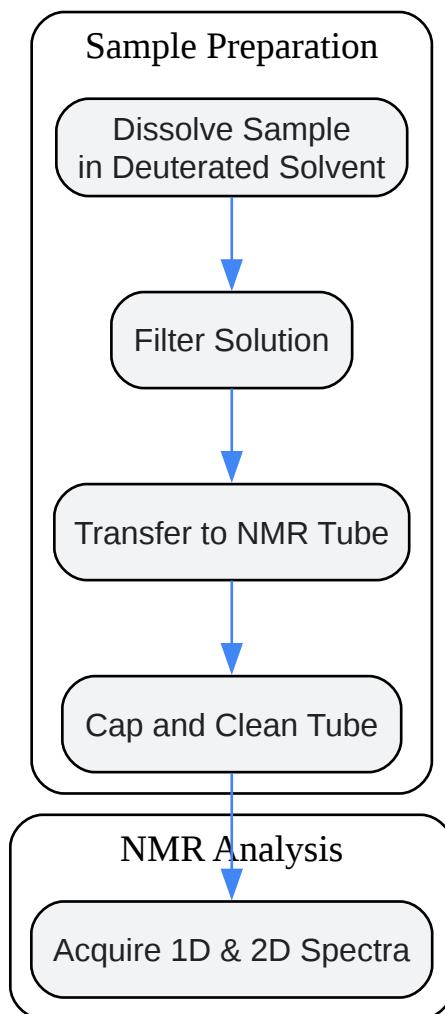
LC-MS/MS provides high sensitivity and selectivity for the detection and structural confirmation of **Cabergoline N-Oxide**.

Parameter	Condition
Ionization	Positive Ion Electrospray (ESI+)
MS Analyzer	Triple Quadrupole or High-Resolution Mass Spectrometer
Scan Mode	Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
Precursor Ion (M+H) ⁺	m/z 468.3 (for Cabergoline N-Oxide)
Characteristic Fragment Ions	A key fragmentation pathway for N-oxides is the loss of an oxygen atom (-16 Da). [7]

Table 5: General LC-MS/MS Parameters for **Cabergoline N-Oxide** Analysis.

NMR samples should be prepared by dissolving the purified **Cabergoline N-Oxide** in a suitable deuterated solvent, such as chloroform-d (CDCl_3).

Sample Preparation Workflow:



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NMR Sample Preparation Workflow.

Conclusion

The spectroscopic and analytical data presented in this guide provide a robust framework for the identification and characterization of **Cabergoline N-Oxide**. The detailed experimental protocols offer a starting point for researchers to develop and validate their own methods for the analysis of this critical impurity in Cabergoline drug substance and product. A thorough understanding of the profile of **Cabergoline N-Oxide** is paramount for ensuring the quality and safety of Cabergoline-containing pharmaceuticals.

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